Solubility and Synthetic Tractability: The Impact of the N1-Methoxyethyl Group
The presence of the N1-(2-methoxyethyl) group is expected to increase aqueous solubility and reduce logP compared to the unsubstituted 5-phenyl-1H-imidazol-2-amine core. This is a class-level inference based on the introduction of a polar ether chain. While direct comparative data for this specific compound is not publicly available, a closely related derivative with a sulfanylacetamide linker demonstrated that the methoxyethyl and phenyl substituents are key for enhancing solubility and binding affinity [1]. In contrast, the simpler analog 5-phenyl-1H-imidazol-2-amine lacks these solubility-enhancing features.
| Evidence Dimension | Predicted Physicochemical Profile (LogP / Solubility) |
|---|---|
| Target Compound Data | Predicted logP ~2.1; Molecular Weight: 217.27 g/mol |
| Comparator Or Baseline | 5-phenyl-1H-imidazol-2-amine (CAS 6775-40-2); Predicted logP ~1.3; Molecular Weight: 159.19 g/mol |
| Quantified Difference | Not directly quantified; qualitative inference of improved aqueous solubility |
| Conditions | Computational prediction based on structural analysis |
Why This Matters
Improved solubility can reduce the need for DMSO in biological assays, minimizing solvent interference and enabling more physiologically relevant testing concentrations.
- [1] Kuujia. (n.d.). 2-{[1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Compound description. View Source
